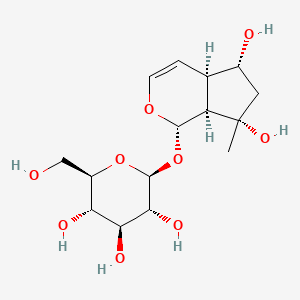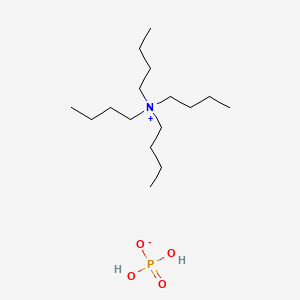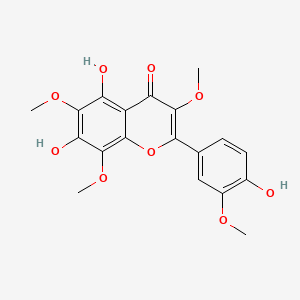
4,4'-(9H-Fluorene-9,9-diyl)bis(2-methylphenol)
Übersicht
Beschreibung
“4,4’-(9H-Fluorene-9,9-diyl)bis(2-methylphenol)” is a chemical compound with the molecular formula C27H22O2 . It has a molecular weight of 378.47 .
Synthesis Analysis
Bisphenols, such as “4,4’-(9H-Fluorene-9,9-diyl)bis(2-methylphenol)”, are synthesized by the condensation of phenol with a ketone or aldehyde, catalyzed by Brønsted acid catalysts and thiol derivatives co-catalysts .Molecular Structure Analysis
The InChI code for “4,4’-(9H-Fluorene-9,9-diyl)bis(2-methylphenol)” is 1S/C27H22O2/c1-17-15-19 (11-13-25 (17)28)27 (20-12-14-26 (29)18 (2)16-20)23-9-5-3-7-21 (23)22-8-4-6-10-24 (22)27/h3-16,28-29H,1-2H3 .Physical And Chemical Properties Analysis
This compound has a density of 1.2±0.1 g/cm3, a boiling point of 533.4±50.0 °C at 760 mmHg, and a vapor pressure of 0.0±1.5 mmHg at 25°C . Its enthalpy of vaporization is 84.0±3.0 kJ/mol, and it has a flash point of 237.9±24.7 °C . The compound has a molar refractivity of 116.0±0.3 cm3, and its polarizability is 46.0±0.5 10-24 cm3 .Wissenschaftliche Forschungsanwendungen
Organic Semiconductor
The compound has been used in the synthesis of organic semiconductors . Specifically, a 4,4′-(9,9-dioctyl-9H-fluorene-2,7-diyl)bis(N,N-diphenylaniline) (FC) organic compound was synthesized and its structural and optical characterization were carried out . The FC thin film prepared between n-type silicon substrate and gold metal by the spin coating technique showed promising results .
Interlayer in Diodes
The synthesized FC organic compound was used as an interlayer on Au/n-Si diode . The ideality factor, barrier height, and series resistance values of the prepared structure from the I-V data have been found at 1.08, 0.78 eV, and 240 Ω at room temperature (300 K), respectively .
Enhancement of Device Performance
The organic semiconductor compounds in the structure of fluorine-triphenylamine, which are used as an interfacial layer, have a positive effect on device performance . They have a very high switching speed and a low forward voltage drop .
Synthesis of Poly(arylene ethers)
The compound has been used in the synthesis of novel poly(arylene ethers) . These polymers have a wide range of applications, including in electronics and materials science.
Catalyst in Organic Reactions
The compound can be used as a catalyst in organic reactions . The crucial reaction parameters include catalyst amount, reaction temperature, reaction time, and the molar ratio of phenol and 9-fluorenone .
Material for Light Emitting Diodes
The compound forms the basis of many semiconductor devices such as light-emitting diodes . The organic interface layer has a strong influence on the reliability and performance of a Schottky diode .
Safety and Hazards
Wirkmechanismus
Target of Action
It is known that this compound is used in the synthesis of novel poly(arylene ether) , suggesting that it may interact with specific enzymes or receptors involved in polymer synthesis and modification.
Mode of Action
During its synthesis, brønsted acid catalysts protonate the carbonyl of a ketone to facilitate the addition of monophenol . This process also involves the addition of a second phenol, facilitated by the protonation of the hydroxyl of the intermediate produced from the nucleophilic addition of the ketone with the first phenol .
Biochemical Pathways
Given its role in the synthesis of poly(arylene ether) , it is likely that this compound influences the biochemical pathways related to polymer synthesis and modification.
Result of Action
It is known that this compound is used in the production of polyarylene ethers , suggesting that it may have significant effects on the synthesis and properties of these polymers.
Action Environment
The action of 4,4’-(9H-Fluorene-9,9-diyl)bis(2-methylphenol) can be influenced by various environmental factors. For instance, the synthesis of this compound involves the use of Brønsted acid catalysts and thiols, which can affect the reaction rate and the regioselectivity . Additionally, the storage temperature can impact the stability of this compound .
Eigenschaften
IUPAC Name |
4-[9-(4-hydroxy-3-methylphenyl)fluoren-9-yl]-2-methylphenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H22O2/c1-17-15-19(11-13-25(17)28)27(20-12-14-26(29)18(2)16-20)23-9-5-3-7-21(23)22-8-4-6-10-24(22)27/h3-16,28-29H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUDSREQIJYWLRA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C2(C3=CC=CC=C3C4=CC=CC=C42)C5=CC(=C(C=C5)O)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H22O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50451942 | |
| Record name | 4,4'-(9H-Fluorene-9,9-diyl)bis(2-methylphenol) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50451942 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
378.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4,4'-(9H-Fluorene-9,9-diyl)bis(2-methylphenol) | |
CAS RN |
88938-12-9 | |
| Record name | 4,4'-(9H-Fluorene-9,9-diyl)bis(2-methylphenol) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50451942 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details










Synthesis routes and methods III
Procedure details





Synthesis routes and methods IV
Procedure details











Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![8H-1,3-Dioxolo[4,5-h][1]benzopyran-8-one, 4-hydroxy-](/img/structure/B1649343.png)
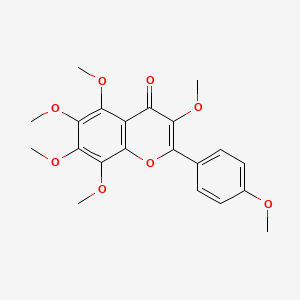
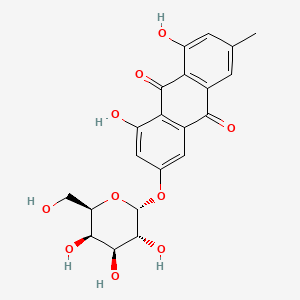
![[16-Acetyloxy-14-hydroxy-10,13-dimethyl-17-(6-oxopyran-3-yl)-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-3-yl] acetate](/img/structure/B1649349.png)
![9-[(E)-3-(2-nitrophenyl)prop-2-enylidene]fluorene](/img/structure/B1649350.png)

![2,3,4,6-Tetrahydroxy-5-oxo-5h-benzo[7]annulene-8-carboxylic acid](/img/structure/B1649354.png)
